molecular formula C6H9BrO2 B1590164 Ethyl 1-bromocyclopropanecarboxylate CAS No. 89544-83-2

Ethyl 1-bromocyclopropanecarboxylate

Cat. No. B1590164
CAS RN: 89544-83-2
M. Wt: 193.04 g/mol
InChI Key: OZANNKKBYBYGCQ-UHFFFAOYSA-N
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Description

Ethyl 1-bromocyclopropanecarboxylate, also known as EBCPC, is a small molecule used in organic synthesis and as a reagent in various biochemical and physiological studies. It is a colorless, volatile liquid with a boiling point of 78 °C and a molecular formula of C5H7BrO2. EBCPC is a brominated cyclopropane derivative, which is a type of compound that contains a three-membered ring of carbon atoms. It is a versatile molecule that can be used in a variety of applications, from the synthesis of pharmaceuticals and other organic compounds to the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Biological Evaluation

Ethyl 1-bromocyclopropanecarboxylate is involved in the synthesis of various compounds with significant biological activities. For instance, Boztaş et al. (2019) describe the synthesis of bromophenol derivatives with a cyclopropyl moiety, demonstrating the role of cyclopropane in producing effective inhibitors for certain enzymes related to diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Ethylene Biosynthesis and Its Effects

Ethylene biosynthesis in plants is another area where ethyl 1-bromocyclopropanecarboxylate plays a crucial role. Ma et al. (2009) explored the effects of 1-methylcyclopropene, related to cyclopropane, on post-harvest broccoli, showing its impact on delaying senescence and influencing the expression of genes related to ethylene biosynthesis (Ma et al., 2009).

Applications in Polymer Chemistry

In polymer chemistry, ethyl 1-bromocyclopropanecarboxylate contributes to the enzymatic catalysis processes. Pang et al. (2003) demonstrated its use in the oligomerization of specific compounds, highlighting the versatility of cyclopropane derivatives in polymer synthesis (Pang et al., 2003).

Plant Growth and Ethylene Inhibition

The role of compounds like ethyl 1-bromocyclopropanecarboxylate in plant growth, particularly through ethylene inhibition, is well documented. Sisler and Serek (2003) discuss how compounds interacting with the ethylene receptor in plants, such as 1-methylcyclopropene, can protect plants against ethylene and extend the life of plant material, demonstrating the agricultural significance of cyclopropane derivatives (Sisler & Serek, 2003).

properties

IUPAC Name

ethyl 1-bromocyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-2-9-5(8)6(7)3-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZANNKKBYBYGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20518839
Record name Ethyl 1-bromocyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20518839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-bromocyclopropanecarboxylate

CAS RN

89544-83-2
Record name Ethyl 1-bromocyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20518839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Zhang, J Wu, Y Liu, Y Xie, C Liu… - … , Sulfur, and Silicon …, 2017 - Taylor & Francis
… the reaction of 12j and ethyl 1-bromocyclopropanecarboxylate (3b).Citation 2a Thus, heating of a mixture of thiol 12j and methyl or ethyl 1-bromocyclopropanecarboxylate (3a, 3b) in the …
Number of citations: 6 www.tandfonline.com
DE Merrill - 1975 - search.proquest.com
One of the first reported puzzling observations relativ e to the chem istry of the cyclopropylcarblnyl system was th at treatm ent of cyclobutylamine or cyclopropylmetbylamine with n itro …
Number of citations: 4 search.proquest.com

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